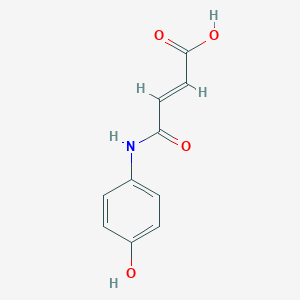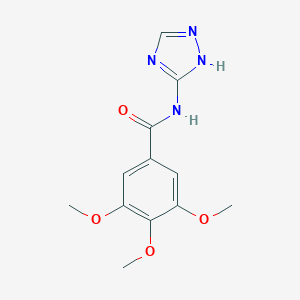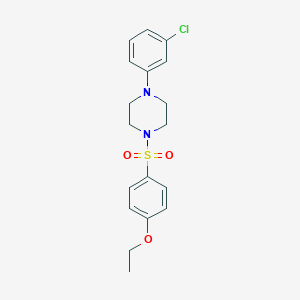![molecular formula C22H21N3 B273609 5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE](/img/structure/B273609.png)
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE is a complex organic compound with a unique structure that combines elements of pyrazole and carbazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of raw materials and the purification process are also critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]indole
- 5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]quinoline
Uniqueness
5,5,10-TRIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C22H21N3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5,5,10-trimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazole |
InChI |
InChI=1S/C22H21N3/c1-22(2)13-19-17(14-23-25(19)15-9-5-4-6-10-15)21-20(22)16-11-7-8-12-18(16)24(21)3/h4-12,14H,13H2,1-3H3 |
Clave InChI |
VQSCMGVHRADPKV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4C)C |
SMILES canónico |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)
![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)
